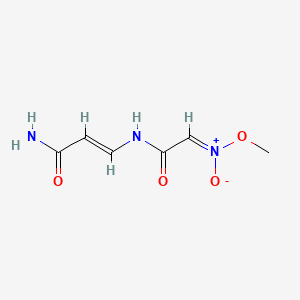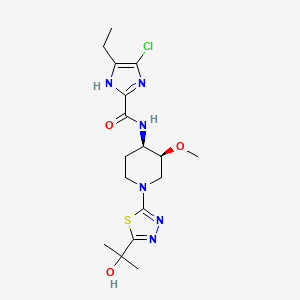
4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS-2969b is a novel GyrB inhibitor currently under clinical development for the treatment of Clostridium difficile infection. It has shown potent in vitro and in vivo activity against Clostridium difficile clinical isolates, making it a promising candidate for combating this significant public health threat .
Preparation Methods
The synthetic routes and reaction conditions for DS-2969b are not extensively detailed in publicly available literature. it is known that DS-2969b is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to enhance its activity and stability .
Chemical Reactions Analysis
DS-2969b undergoes various chemical reactions, primarily focusing on its interaction with bacterial enzymes. It inhibits the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. These reactions are crucial for its antibacterial activity .
Scientific Research Applications
DS-2969b has significant scientific research applications, particularly in the field of antimicrobial therapy. It has shown excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Clostridium difficile. Its narrow-spectrum antimicrobial activity makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents .
Mechanism of Action
DS-2969b exerts its effects by inhibiting the GyrB subunit of DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, DS-2969b disrupts bacterial DNA processes, leading to cell death .
Comparison with Similar Compounds
DS-2969b is unique compared to other GyrB inhibitors due to its potent activity against Clostridium difficile and methicillin-resistant Staphylococcus aureus. Similar compounds include levofloxacin and other fluoroquinolones, which also target DNA gyrase and topoisomerase IV but may have broader spectra of activity and different resistance profiles .
If you have any more specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C17H25ClN6O3S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-chloro-5-ethyl-N-[(3S,4R)-1-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methoxypiperidin-4-yl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C17H25ClN6O3S/c1-5-9-12(18)21-13(19-9)14(25)20-10-6-7-24(8-11(10)27-4)16-23-22-15(28-16)17(2,3)26/h10-11,26H,5-8H2,1-4H3,(H,19,21)(H,20,25)/t10-,11+/m1/s1 |
InChI Key |
RFKLYBAHWNXIDR-MNOVXSKESA-N |
Isomeric SMILES |
CCC1=C(N=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(S3)C(C)(C)O)Cl |
Canonical SMILES |
CCC1=C(N=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(S3)C(C)(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


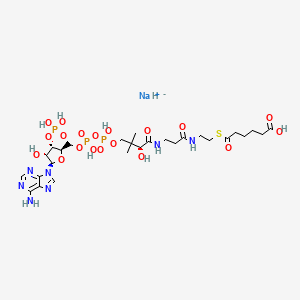
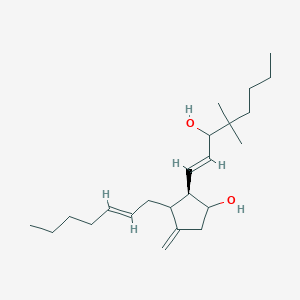
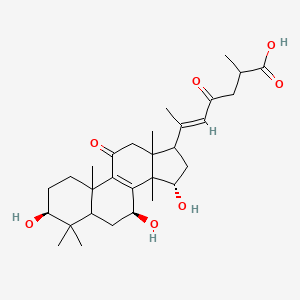
![propan-2-yl (2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate](/img/structure/B10820880.png)
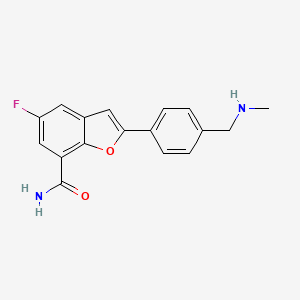
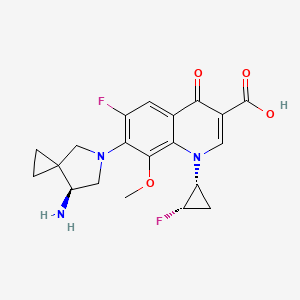
![(2R)-3-hept-2-enyl-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-4-methylidenecyclopentan-1-ol](/img/structure/B10820903.png)
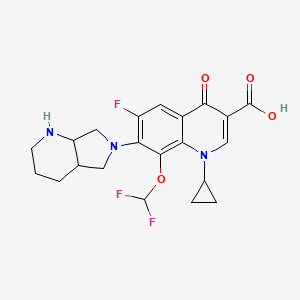
![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide](/img/structure/B10820906.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10820907.png)
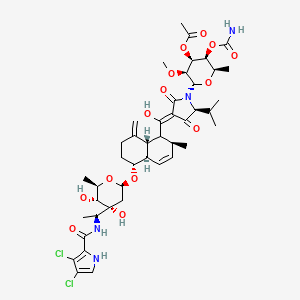
![N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B10820910.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820922.png)
